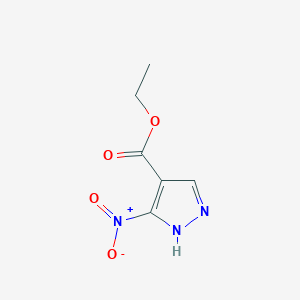
2,4-Bis(methoxymethoxy)-1-methylbenzene
Descripción general
Descripción
“2,4-Bis(methoxymethoxy)-1-methylbenzene” is a type of aromatic compound that contains a benzene ring. The benzene ring is substituted with two methoxymethoxy groups at the 2nd and 4th positions and a methyl group at the 1st position .
Synthesis Analysis
The synthesis of such a compound would likely involve the substitution of a methyl group and two methoxymethoxy groups onto a benzene ring. This could potentially be achieved through electrophilic aromatic substitution reactions, although the specifics would depend on the exact conditions and reagents used .Molecular Structure Analysis
The molecular formula of “2,4-Bis(methoxymethoxy)-1-methylbenzene” is C11H14O5 . The structure includes a benzene ring, which is a cyclic compound with alternating double bonds. The methoxymethoxy groups and the methyl group are attached to the benzene ring .Chemical Reactions Analysis
As an aromatic compound, “2,4-Bis(methoxymethoxy)-1-methylbenzene” could potentially undergo various types of reactions characteristic of benzene rings, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For “2,4-Bis(methoxymethoxy)-1-methylbenzene”, these properties could include things like its boiling point, melting point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Presence in Indoor Dust and Human Exposure
2,4-Bis(methoxymethoxy)-1-methylbenzene, as part of the chemical group of bisphenol A diglycidyl ethers (BADGEs), has been detected in indoor dust samples collected from various countries. Studies have estimated the daily intake of such compounds through dust ingestion, noting the presence of BADGE and its hydrolysis products in the dust samples. This research highlights the widespread presence of these compounds in indoor environments and the potential human exposure through ingestion of dust, particularly noting higher intake rates in children compared to adults (Wang et al., 2012).
Association with Type 2 Diabetes
Research has also explored the association between environmental phenols, including bisphenol A diglycidyl ethers, and type 2 diabetes mellitus (T2DM). A case-control study measured urinary concentrations of various phenolic endocrine disrupting chemicals (EDCs) and found significant associations between higher urinary levels of these EDCs, including BADGEs, and increased risk for diabetes. This suggests a potential link between exposure to these chemicals and the prevalence of T2DM (Li et al., 2018).
Detection in Maternal and Amniotic Fluid
In the context of maternal and fetal exposure, studies have detected the presence of various phenolic EDCs, including BADGEs, in maternal blood plasma and amniotic fluid. The research highlights the transfer of these chemicals from maternal to fetal units, indicating prenatal exposure and suggesting potential implications for fetal development (Shekhar et al., 2017).
Influence on Oxidative Stress and Inflammation
Research has also looked into the association between urinary concentrations of phenolic compounds, including bisphenol A diglycidyl ethers, and markers of oxidative stress and inflammation. Findings suggest that exposure to these compounds during pregnancy may be related to increased oxidative stress and inflammation, indicating potential mechanisms by which exposure to these compounds may influence adverse health effects (Watkins et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2,4-bis(methoxymethoxy)-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-9-4-5-10(14-7-12-2)6-11(9)15-8-13-3/h4-6H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATRHCAFHCZCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCOC)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737849 | |
| Record name | 2,4-Bis(methoxymethoxy)-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(methoxymethoxy)-1-methylbenzene | |
CAS RN |
1380698-48-5 | |
| Record name | 2,4-Bis(methoxymethoxy)-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-bis(methoxymethoxy)-1-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-(4-(1-Chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl)(phenyl)methanone](/img/structure/B1509825.png)


![5-chloro-7-(2-chloro-4-pyridinyl)-Imidazo[1,2-c]pyrimidine](/img/structure/B1509834.png)
![2-[(6,6-Difluorocyclooct-4-yn-1-yl)oxy]acetic acid](/img/structure/B1509838.png)





![Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-](/img/structure/B1509864.png)
![7-tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B1509872.png)

